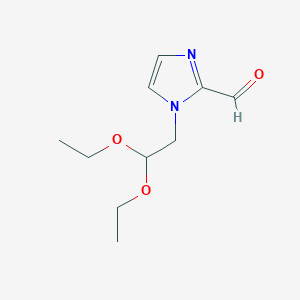

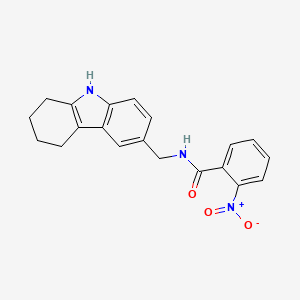

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as FMHMBS and is used in scientific research for its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Simulation Studies

Benzenesulfonamide derivatives have been extensively studied for their adsorption and corrosion inhibition properties on metal surfaces, specifically iron. Through quantum chemical calculations and molecular dynamics simulations, researchers have investigated the global reactivity parameters and adsorption behaviors of these compounds. Such studies are crucial for understanding the efficiency of corrosion inhibitors, potentially leading to the development of more effective materials for protecting metals against corrosion (Kaya et al., 2016).

Enhancement of Selectivity in Cyclooxygenase Inhibitors

The introduction of fluorine atoms into benzenesulfonamide derivatives has been shown to significantly enhance the selectivity for cyclooxygenase-2 (COX-2) inhibition. This pharmacological property is essential for the development of anti-inflammatory drugs with reduced side effects. A potent, highly selective, and orally active COX-2 inhibitor, identified through such modifications, is under clinical trials for the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Electrophilic Fluorinating Agents

Research into electrophilic fluorinating agents, such as N-fluoro-benzenesulfonimides, has opened new avenues for enantioselective fluorination reactions. These agents are particularly useful for increasing the enantioselectivity of products in various organic synthesis processes, highlighting the role of benzenesulfonamide derivatives in advancing synthetic chemistry techniques (Yasui et al., 2011).

Photophysical Studies in Poly(phenyleneethynylene)s

The study of 1,4-diethynylbenzene derivatives, including those with fluorine substitutions, in solution and crystal forms has shed light on the effects of chromophore aggregation and planarization on photophysics. These insights are valuable for designing better materials for optoelectronic applications, demonstrating the importance of detailed structural and electronic analyses (Levitus et al., 2001).

Novel Anticancer Agents

The synthesis and evaluation of benzenesulfonamide derivatives for their anticancer activity have identified compounds with significant inhibitory effects on various cancer cell lines. Such research is foundational for the development of new, more effective anticancer drugs, underscoring the potential of benzenesulfonamide derivatives in medicinal chemistry (Tsai et al., 2016).

Propiedades

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO3S2/c1-10-8-11(4-5-12(10)14)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNNYAPEEGCJJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CCSC)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B2843023.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)